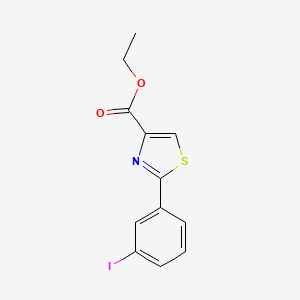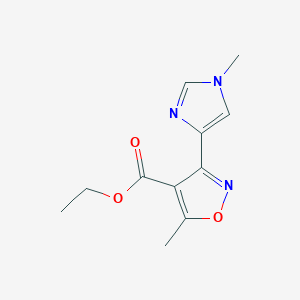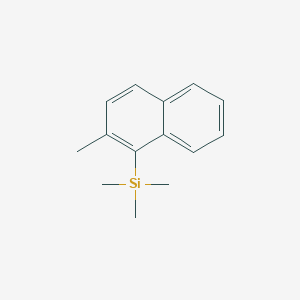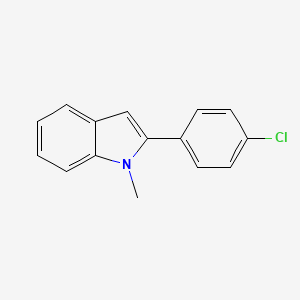
2-(4-chlorophenyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a 4-chlorophenyl group and a methyl group on the indole core makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and acetophenone.
Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of 4-chloroaniline with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-chloroacetophenone.
Cyclization: The 4-chloroacetophenone undergoes cyclization with phenylhydrazine in the presence of an acid catalyst to form the indole ring.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce indoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
2-(4-chlorophenyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-phenyl-1H-indole: Lacks the 4-chloro and methyl groups, making it less specific in its biological activity.
2-(4-bromophenyl)-1-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
1-methyl-1H-indole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological behavior.
Uniqueness
2-(4-chlorophenyl)-1-methyl-1H-indole is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5905-11-3 |
|---|---|
分子式 |
C15H12ClN |
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12ClN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |
InChI 键 |
OWGLBEXZKLNFQK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


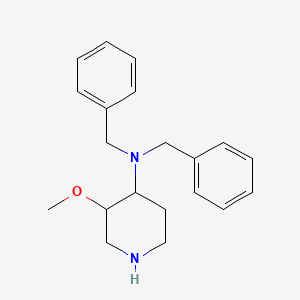
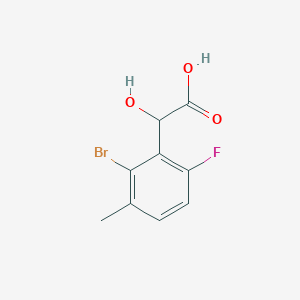

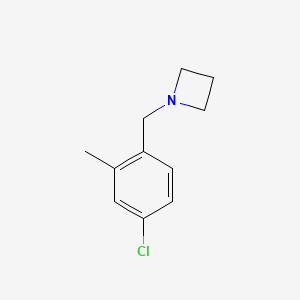
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
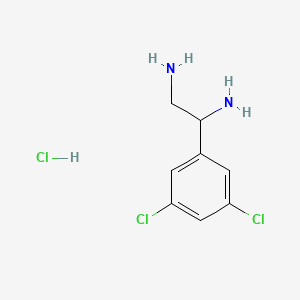
![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
